3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Description
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound featuring a pyrrolopyridine core with a methyl group at position 5 and a bromine atom at position 3 (Figure 1). The [2,3-c] ring fusion distinguishes it from other pyrrolopyridine isomers (e.g., [2,3-b] or [3,2-c]), altering its electronic and steric properties.
Figure 1. Structure of this compound.
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-7(9)3-11-8(6)4-10-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFJPJPIBJPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, particularly kinases and other enzymes implicated in cancer and inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom can be substituted with various nucleophiles, enabling the formation of diverse derivatives.
Reactions and Derivatives
- Substitution Reactions : The bromine atom can be replaced by amines or thiols to yield new compounds.
- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck coupling) to create biaryl compounds.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to generate different derivatives.
Biological Studies
The compound is also utilized in biological research to study cellular mechanisms and signal transduction pathways. Its ability to modulate enzyme activity makes it valuable for investigating biological processes related to health and disease.
Case Study 1: Inhibition of FGFRs
Research has demonstrated that derivatives of this compound effectively inhibit FGFRs. In vitro studies showed a significant reduction in cell viability in cancer cell lines treated with these derivatives compared to controls.
Case Study 2: Synthesis of Novel Heterocycles
A study focused on the synthesis of novel heterocyclic compounds using this compound as a precursor. Various substitution reactions were performed, yielding compounds with enhanced biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of compounds derived from 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine often involves the inhibition of specific enzymes or receptors. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the receptor’s kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Positional Isomers of Pyrrolopyridine
Differences in the nitrogen atom arrangement within the fused ring system significantly impact reactivity and applications:
Key Insights :
- The [2,3-c] fusion in the target compound positions nitrogen atoms differently compared to [2,3-b] isomers, influencing hydrogen bonding and solubility.
- Halogen substituents (Br, I) enhance electrophilic substitution reactivity, with iodine being a superior leaving group in cross-coupling reactions .
Substituent Variations in Pyrrolopyridines
Substituent type and position modulate electronic effects and biological activity:
Key Insights :
Heterocyclic Analogues
Replacing the pyrrole ring with other heterocycles alters electronic and pharmacological profiles:
Key Insights :
- Pyrrolopyridines generally exhibit higher basicity than thieno- or furopyridines due to nitrogen’s lone pairs .
- Sulfur in thienopyridines enhances π-π interactions, making them favorable in materials science .
Biological Activity
3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS Number: 1679330-47-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a fused pyrrole-pyridine structure, which is known to influence its interaction with biological targets. The compound has the molecular formula and a molecular weight of approximately 197.06 g/mol .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For example, it has been identified as a potential inhibitor of various kinases involved in cancer progression:
- MPS1 Inhibition : A study highlighted the compound's role as a selective inhibitor of MPS1, demonstrating an IC50 value of 0.025 µM in cellular assays . This suggests that it could be effective in targeting tumor cells with high MPS1 expression.
- Cell Line Studies : In vitro evaluations have shown that this compound can inhibit cell proliferation in human cancer cell lines such as HCT116, with a GI50 value of 0.55 µM . This indicates its potential for therapeutic applications in oncology.
Antibacterial Activity
The compound also shows antibacterial properties, particularly against resistant strains:
- Inhibition of Staphylococcus aureus : Preliminary tests suggest that derivatives of pyrrole-containing compounds can exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potency superior to traditional antibiotics like vancomycin .
Table of Biological Activities
| Activity Type | Target/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| MPS1 Inhibition | Human Tumor Cells (HCT116) | IC50 = 0.025 µM | |
| Antibacterial | MRSA | MIC = 0.125 µg/mL | |
| Anticancer | Various Cancer Cell Lines | GI50 = 0.55 µM |
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors involved in critical signaling pathways:
- Kinase Inhibition : The compound's structure allows it to bind selectively to kinase domains, thereby inhibiting their activity and disrupting cancer cell proliferation .
- Oxidative Stability : Modifications to the compound have been explored to enhance its metabolic stability and reduce susceptibility to oxidative degradation, which is crucial for maintaining its therapeutic efficacy in vivo .
Q & A
Q. What are the common synthetic routes for 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves functionalization of the pyrrolopyridine core. Key methods include:
- Fischer Cyclization : Employing polyphosphoric acid to construct the pyrrolo[2,3-b]pyridine framework from hydrazine derivatives and ketones, enabling introduction of bromo and methyl groups at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups at position 3, as demonstrated in analogues like 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacting with boronic acids .
- Methylation : Using NaH and methyl iodide in THF for N-methylation, as seen in the synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine .
Q. How is this compound characterized structurally?
- NMR Spectroscopy : ^1H and ^13C NMR are critical. For example, aromatic protons in pyrrolopyridine derivatives appear between δ 7–9 ppm, with bromo substituents causing deshielding. Methyl groups typically show singlets near δ 2.3–3.8 ppm .
- Chromatography : Silica gel flash column chromatography with solvent systems like dichloromethane/ethyl acetate (90:10) ensures purity (>95%) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups at position 3 of the pyrrolopyridine scaffold?
- Catalyst Selection : Pd(PPh₃)₄ in toluene/ethanol with K₂CO₃ as a base achieves yields up to 94% for analogues like 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine .
- Solvent and Temperature : Reactions at 105°C in dioxane/water enhance boronic acid coupling efficiency .
- Purification : Gradient elution (heptane:ethyl acetate 8:2) resolves closely related byproducts .
Q. How do steric and electronic effects of the methyl and bromo substituents influence structure-activity relationships (SAR) in biological targets?
- Proton Pump Inhibition : In pyrrolo[2,3-c]pyridine derivatives, methyl groups enhance lipophilicity and membrane permeability, while bromo substituents may stabilize π-π interactions with target proteins. Contradictory SAR data (e.g., reduced activity with bulkier groups) suggest steric hindrance at the binding site .
- Electrophilic Reactivity : The bromo group facilitates further functionalization (e.g., cross-coupling), but its electron-withdrawing nature may reduce nucleophilic attack at adjacent positions .
Q. What methodological challenges arise when reducing nitro groups in bromo-substituted pyrrolopyridines?
- Reduction Conditions : Use of iron in acetic acid at 70°C effectively reduces nitro to amine groups without cleaving the bromo substituent, as shown in analogues like 5-Bromo-1H-pyrrolo[2,3-c]pyridine .
- Side Reactions : Over-reduction or debromination can occur under harsh conditions (e.g., high-pressure H₂), necessitating careful monitoring via TLC or LC-MS .
Q. How can contradictory NMR data for regioisomers be resolved during structural validation?
- 2D NMR Techniques : COSY and HSQC help assign overlapping aromatic signals. For example, coupling constants (J = 2–3 Hz) distinguish adjacent protons in the pyrrolopyridine ring .
- Crystallography : Single-crystal X-ray diffraction, as applied to 5-Bromo-1H-pyrrolo[2,3-b]pyridine, confirms regiochemistry and hydrogen bonding patterns .
Methodological and Analytical Considerations
Q. What strategies improve stability during storage of brominated pyrrolopyridines?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture Control : Use molecular sieves in anhydrous DMSO or DMF solutions, as bromo substituents are prone to hydrolysis under acidic/basic conditions .
Q. How are competing reaction pathways managed during Fischer cyclization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
